Ethyl 4-bromo-3,5-dichlorobenzoate
Description
General Context of Halogenated Aromatic Compounds in Synthetic Research
Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. These compounds are fundamental building blocks in organic synthesis, finding widespread use in the creation of pharmaceuticals, agrochemicals, and advanced materials. acs.org The presence of halogens can significantly influence a molecule's physical, chemical, and biological properties, including its reactivity, stability, and ability to interact with biological targets. acs.org Polyhalogenated aromatic hydrocarbons, a subgroup of these compounds, are noted for their environmental persistence and distinct toxicological profiles. mdpi.com Research into these compounds is driven by the need to understand their behavior and to develop new synthetic methodologies that utilize their unique reactivity. mdpi.comnih.gov
Significance of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates
Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. ontosight.ai They are recognized as highly versatile intermediates in organic synthesis. organic-chemistry.org Their utility stems from the stability of the ester group, which can be readily converted into other functional groups, and the reactivity of the aromatic ring, which can be modified through various substitution reactions. organic-chemistry.org Benzoate esters are employed in a wide array of chemical transformations, including reductions to alcohols, reactions with organometallic reagents to form ketones, and as protecting groups for hydroxyl functionalities. organic-chemistry.org The diverse reactivity of benzoate esters makes them valuable starting materials for the construction of complex molecular architectures. pharmalego.comacs.org
Specific Research Focus on Polyhalogenated Benzoate Derivatives
The specific research focus on polyhalogenated benzoate derivatives arises from the combined influence of the halogen atoms and the benzoate ester functionality. The presence of multiple halogen substituents on the aromatic ring creates unique electronic and steric environments, leading to novel reactivity and potential applications. These compounds serve as key intermediates in the synthesis of specialized molecules, including certain insecticides and other biologically active compounds. google.com The study of polyhalogenated benzoates, such as Ethyl 4-bromo-3,5-dichlorobenzoate, provides insights into the effects of polysubstitution on reaction mechanisms and allows for the development of new synthetic strategies.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYUBZPASBJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 3,5 Dichlorobenzoate and Analogs
Directed Halogenation Strategies for Benzoic Acid and Ester Precursors
The introduction of halogen atoms onto an aromatic ring with high regioselectivity is a cornerstone of modern organic synthesis. For the synthesis of ethyl 4-bromo-3,5-dichlorobenzoate, the precise placement of one bromine and two chlorine atoms on the benzene (B151609) ring is critical. This is typically achieved through directed halogenation reactions on benzoic acid or its ester derivatives. The carboxyl group of benzoic acid is a meta-directing group for electrophilic aromatic substitution. vedantu.comyoutube.com
Regioselective Bromination Techniques
The regioselective bromination of benzoic acid derivatives is a well-established method for introducing bromine at specific positions. Classical electrophilic bromination often leads to a mixture of ortho and para isomers, which can be challenging to separate. nih.gov However, modern techniques offer greater control.
Recent advancements have focused on palladium-catalyzed C-H activation to achieve meta-bromination with high selectivity. nih.govrsc.org These methods often employ a directing group to guide the halogenating agent to the desired position. For instance, Pd(OAc)₂ in the presence of a suitable ligand and an acid additive can effectively catalyze the meta-C–H bromination of benzoic acid derivatives using N-bromophthalimide (NBP) as the bromine source. nih.gov The development of regioselective electrophilic aromatic bromination has facilitated the synthesis of various bioactive natural products. mdpi.com
Dichlorination Protocols
Following bromination, or in some cases preceding it, dichlorination is required to complete the halogenation pattern of the target molecule. The chlorination of bromobenzoic acid can be achieved using various chlorinating agents in the presence of a catalyst. For example, the chlorination of 2-bromobenzoic acid in chlorosulfonic acid or concentrated sulfuric acid with a catalyst like ferric chloride can yield 2-bromo-3,6-dichlorobenzoic acid. google.com
Transition metal-catalyzed C-H activation has also emerged as a powerful tool for dichlorination. Similar to bromination, palladium catalysts can be employed for the meta-C-H chlorination of benzoic acid derivatives. nih.gov The use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a chlorine source in the presence of a palladium catalyst and an appropriate ligand has shown promise in this regard. nih.gov
Esterification and Functional Group Interconversion Routes to Ethyl Benzoates
The formation of the ethyl ester group is a crucial step in the synthesis of the title compound. This can be accomplished through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.
Direct Esterification with Ethanol (B145695)
The most common method for synthesizing ethyl benzoate (B1203000) is the Fischer esterification of benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comquora.com This is a reversible reaction, and to maximize the yield of the ester, water is typically removed from the reaction mixture, often by using a Dean-Stark apparatus or by employing an excess of ethanol. chemicalbook.com
Innovations in catalysis have explored the use of heterogeneous catalysts like expandable graphite (B72142) under microwave heating to improve reaction efficiency and yield. cibtech.org This method can significantly shorten the reaction time compared to conventional heating. cibtech.org Another approach involves the use of cation exchange resins as catalysts, which can overcome some of the corrosion and pollution issues associated with strong mineral acids, although the conversion rates may be slightly lower. google.com
Transesterification Methodologies
Transesterification is an alternative route to ethyl benzoates, involving the conversion of a different ester, such as a methyl ester, into the ethyl ester. libretexts.org This reaction is typically acid-catalyzed and driven to completion by using a large excess of ethanol. libretexts.orgucla.edu For example, methyl benzoate can be converted to ethyl benzoate by reacting it with ethanol in the presence of sulfuric acid. ucla.edu Base-promoted transesterification using an alkoxide like sodium ethoxide is also a viable method. ucla.edu
Precursor-Based Synthesis from Substituted Aromatic Systems
A notable example is the synthesis of mthis compound from methyl 4-amino-3,5-dichlorobenzoate. chemicalbook.com In this process, the amino group is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid. The resulting diazonium salt is then treated with cuprous bromide in hydrobromic acid (a Sandmeyer-type reaction) to replace the diazonium group with a bromine atom, yielding the desired product. chemicalbook.com This precursor-based approach provides excellent control over the final substitution pattern. Subsequent transesterification would then yield the target ethyl ester.
Data Tables
Table 1: Halogenation Reaction Conditions
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Benzoic Acid Derivatives | Pd(OAc)₂, N-TFA–β-Ala–OH, DCH, A-2, HFIP | meta-Chlorinated Benzoic Acid Derivatives | nih.gov |
| 2-Bromobenzoic Acid | Chlorinating agent, FeCl₃, Chlorosulfonic acid | 2-Bromo-3,6-dichlorobenzoic acid | google.com |
Table 2: Esterification and Transesterification Methods
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Direct Esterification | Benzoic acid, Ethanol | Sulfuric acid, Reflux | Ethyl benzoate | chemicalbook.comquora.com |
| Direct Esterification | Benzoic acid, Ethanol | Expandable graphite, Microwave | Ethyl benzoate | cibtech.org |
| Transesterification | Methyl benzoate, Ethanol | Sulfuric acid | Ethyl benzoate | ucla.edu |
Table 3: Precursor-Based Synthesis
| Precursor | Reagents | Intermediate | Final Product (after esterification) | Reference |
|---|
Routes via Aminobenzoates and Diazotization Reactions
A primary and well-established route to introduce a bromo substituent onto an aromatic ring, particularly when an amino group is already present, is through a Sandmeyer-type reaction involving diazotization. This method is highly effective for the synthesis of aryl halides from aryl amines.
The synthesis of the target compound, this compound, can be envisioned through a multi-step process starting from 4-amino-3,5-dichlorobenzoic acid. The first step involves the esterification of the carboxylic acid to the corresponding ethyl ester, followed by the diazotization of the amino group and subsequent substitution with a bromine atom.
A reported synthesis for the methyl analog, mthis compound, provides a clear precedent for this approach. chemicalbook.com In this procedure, methyl 4-amino-3,5-dichlorobenzoate is treated with sodium nitrite in the presence of hydrobromic acid. chemicalbook.com The resulting diazonium salt is then added to a solution of cuprous bromide in hydrobromic acid and heated to facilitate the substitution of the diazonium group with bromine, yielding the desired product. chemicalbook.com
A similar strategy can be applied for the ethyl ester. The precursor, ethyl 4-amino-3,5-dichlorobenzoate, can be synthesized by reacting 4-amino-3,5-dichlorobenzoic acid with ethanol in the presence of a catalyst like thionyl chloride. chemicalbook.com
Reaction Scheme for the Synthesis of Mthis compound:
| Step | Reactant | Reagents | Product |
| 1 | Methyl 4-amino-3,5-dichlorobenzoate | 1. Sodium nitrite, Hydrobromic acid (48%) 2. Cuprous bromide | Mthis compound |
The Sandmeyer reaction is a versatile and widely used method for the introduction of halides into aromatic rings, offering good yields and selectivity. nih.gov
Synthesis from Halogenated Benzaldehydes
An alternative synthetic approach could involve the oxidation of a correspondingly substituted benzaldehyde (B42025) to a benzoic acid, followed by esterification. For instance, if 4-bromo-3,5-dichlorobenzaldehyde (B1344193) were available, its oxidation would yield 4-bromo-3,5-dichlorobenzoic acid, which could then be esterified to the target ethyl ester.
The oxidation of substituted benzyl (B1604629) alcohols to either benzaldehydes or benzoic acids is a common transformation in organic synthesis. For example, the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid can be achieved using reagents like Oxone, catalyzed by 2-iodyl-5-methylbenzenesulfonic acid. orgsyn.org This highlights the feasibility of the oxidation step in such a synthetic sequence.
The subsequent esterification of the resulting benzoic acid to its ethyl ester is a standard procedure, often accomplished by reacting the acid with ethanol in the presence of an acid catalyst or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol.
Catalytic Approaches in Halogenated Aromatic Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of halogenated aromatic compounds has greatly benefited from the development of copper- and palladium-catalyzed reactions.
Role of Copper-Mediated Dehalogenation and Halogen Exchange
Copper-catalyzed reactions have a long history in aromatic chemistry, with the Sandmeyer reaction being a prime example. Beyond this, copper plays a significant role in both halogenation and dehalogenation reactions of aromatic compounds. libretexts.org Copper and its compounds can act as effective catalysts for these transformations under specific reaction conditions. libretexts.org
A particularly relevant copper-mediated process is the halogen exchange reaction, sometimes referred to as an "aromatic Finkelstein reaction." This reaction allows for the conversion of one aryl halide to another. For instance, a mild and general copper(I)-catalyzed method for the conversion of aryl bromides into aryl iodides has been developed, which tolerates a variety of functional groups. nih.gov Such exchange reactions can be valuable for introducing a specific halogen at a late stage of a synthesis.
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, is a powerful tool for synthesizing aryl amines from aryl halides. libretexts.orgwikipedia.org This reaction could be employed to synthesize the key precursor, ethyl 4-amino-3,5-dichlorobenzoate, from a suitable dihalogenated bromo- or chloro-benzoate. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. wikipedia.org
Furthermore, palladium catalysts are instrumental in other transformations involving halogenated aromatics. For example, palladium-catalyzed reactions are used in the synthesis of novel aromatic polymers from halogenated monomers. beilstein-journals.org Palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl halides also provides a route to aromatic esters. organic-chemistry.org
Sustainable Synthesis and Green Chemistry Principles in Preparation
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing halogenated aromatic compounds, these principles can be applied in several ways.
One approach is the use of more benign solvents or even the elimination of solvents altogether. Solvent-free reactions can lead to a significant reduction in waste and are often more energy-efficient. jocpr.comresearchgate.net For instance, the Fries rearrangement of aromatic esters, a reaction for synthesizing hydroxy aryl ketones, can be performed under solvent-free conditions using an eco-friendly catalyst. jocpr.com
Another key aspect of green chemistry is the use of energy-efficient methods. Microwave-assisted synthesis has emerged as a valuable technique that can dramatically reduce reaction times and, in some cases, improve yields. nih.govnih.gov The synthesis of various heterocyclic compounds and intermediates has been successfully achieved using microwave irradiation, often with better outcomes compared to conventional heating methods. nih.govnih.govresearchgate.net The application of microwave-assisted techniques to the esterification or coupling steps in the synthesis of this compound could offer a greener alternative.
The choice of catalysts also plays a crucial role. The development of highly active catalysts that can be used in low concentrations and are recyclable contributes to the sustainability of a synthetic process.
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 3,5 Dichlorobenzoate
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom and two chlorine atoms on the aromatic ring of ethyl 4-bromo-3,5-dichlorobenzoate allows for selective functionalization through various transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus C-Cl bonds is a key aspect exploited in these transformations.
Suzuki-Miyaura Coupling at the Bromine Site
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling at the C4 position. This chemoselectivity is a common feature in palladium-catalyzed cross-coupling reactions of polyhalogenated aromatic compounds.
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the principles of chemoselectivity in similar systems, such as the coupling of 4-bromophenyl triflate, suggest that palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) would likely favor oxidative addition to the C-Br bond over the C-Cl bonds. nih.gov The reaction would typically involve an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to yield the corresponding 4-aryl-3,5-dichlorobenzoate derivative.
Table 1: Postulated Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, DMF |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be selectively performed at the C-Br bond of this compound. This selectivity arises from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition of the palladium catalyst.
The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base to couple an amine with the aryl bromide. The product of this reaction would be ethyl 4-amino-3,5-dichlorobenzoate or a substituted derivative thereof. nih.gov
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Amine | Primary or secondary amine |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Other Cross-Coupling Methodologies
Other palladium-catalyzed cross-coupling reactions can also be envisioned at the C-Br bond of this compound.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with this compound would yield an ethyl 3,5-dichloro-4-alkynylbenzoate. The mild reaction conditions are a significant advantage of this method. wikipedia.orglibretexts.org
Heck Coupling: The Heck reaction couples an aryl halide with an alkene. While not specifically documented for this substrate in the search results, it is plausible that under appropriate conditions, this compound could undergo Heck coupling at the C-Br bond to introduce an alkenyl group.
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide. Research on the chemoselectivity of Stille coupling with substrates like bromophenyl triflates has shown that the reaction can be directed to either the C-Br or the C-OTf bond depending on the reaction conditions. nih.gov This suggests that selective coupling at the C-Br bond of this compound with an organostannane is feasible.
Nucleophilic and Electrophilic Substitution Pathways on the Aromatic Ring
The electronic nature of the substituents on the benzene (B151609) ring of this compound dictates its reactivity towards nucleophilic and electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA_r_) at Halogenated Centers
Nucleophilic aromatic substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.comlibretexts.org For SNA_r_ to occur, the aromatic ring must be activated by electron-withdrawing groups. youtube.comyoutube.com The ethyl ester group (-COOEt) and the halogen atoms (Cl, Br) are all electron-withdrawing, which should, in principle, activate the ring towards nucleophilic attack.
The accepted mechanism for activated aryl halides is the addition-elimination pathway, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. youtube.com Generally, the rate of SNA_r_ follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability of the halides. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com
In the case of this compound, while the ring is activated, the presence of three halogen atoms makes predicting the site of substitution complex without experimental data. The relative activating/deactivating effects and the specific reaction conditions would determine the regioselectivity of a potential SNA_r_ reaction.
Electrophilic Aromatic Substitution Reactivity Profiling
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.comyoutube.com The substituents already present on the ring have a profound influence on the rate and regioselectivity of the reaction. The ethyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com The halogen atoms are also deactivating but are ortho, para-directing. youtube.com
Given the presence of one meta-director and two ortho, para-directors, predicting the outcome of an electrophilic substitution on this compound is not straightforward. The deactivating nature of all substituents suggests that the ring is significantly less reactive towards electrophiles than benzene itself. Any electrophilic substitution would likely require harsh reaction conditions. The directing effects of the substituents would compete, potentially leading to a mixture of products.
Hydrolysis and Derivatization Reactions of the Ethyl Ester Moiety
The ethyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, most notably carboxylic acids and amides.
Saponification to Benzoic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid, is a fundamental reaction. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system, often a mixture of water and an alcohol to ensure miscibility.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding the carboxylate salt. Acidification of the reaction mixture in a final workup step protonates the carboxylate to afford the free benzoic acid.
Table 1: Representative Conditions for Saponification
| Parameter | Condition |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Water/Ethanol (B145695) or Water/Methanol mixture |
| Temperature | Reflux |
| Reaction Time | Typically 1-4 hours |
| Workup | Acidification with a strong acid (e.g., HCl, H₂SO₄) |
The resulting 4-bromo-3,5-dichlorobenzoic acid is a valuable intermediate in the synthesis of various other compounds. masterorganicchemistry.com
Transamidation and Other Ester Conversions
The ethyl ester group can also be converted into an amide through a process called transamidation. This reaction typically involves heating the ester with a primary or secondary amine. The reaction can be catalyzed by various reagents, including Lewis acids or bases. In some cases, the reaction can proceed without a catalyst, particularly with more nucleophilic amines.
Recent research has demonstrated the efficient synthesis of primary and secondary amides by reacting esters with alkali metal amidoboranes. sioc-journal.cn For example, sodium amidoborane (NaNH₂BH₃) reacts directly with esters at room temperature to produce primary amides in a short timeframe. sioc-journal.cn This methodology has been successfully applied to substituted benzamides, such as the synthesis of 4-bromo-3-methylbenzamide (B61047) from its corresponding methyl ester with a 99% yield. sioc-journal.cn This suggests a high potential for the conversion of this compound to 4-bromo-3,5-dichlorobenzamide.
The proposed mechanism for this transformation involves the nucleophilic attack of the amidoborane on the ester's carbonyl carbon, followed by the elimination of the ethoxide leaving group. sioc-journal.cn
Table 2: Potential Amines for Transamidation
| Amine | Product Type |
| Ammonia (B1221849) (or an ammonia equivalent) | Primary Amide |
| Primary Alkyl/Aryl Amines | Secondary Amide |
| Secondary Alkyl/Aryl Amines | Tertiary Amide |
Other ester conversions, such as transesterification with different alcohols, can also be envisaged under appropriate acidic or basic catalytic conditions.
Reductive Dehalogenation Methodologies and Mechanistic Studies
Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a significant transformation for halogenated aromatic compounds. The different carbon-halogen bond strengths (C-Cl > C-Br) allow for potential selectivity in these reactions.
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting arylpalladium(II) complex to regenerate the catalyst and produce the dehalogenated arene. researchgate.net
Given the relative bond strengths, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bonds. Thus, selective de-bromination of this compound to yield ethyl 3,5-dichlorobenzoate is expected under controlled conditions. More forcing conditions would likely lead to the removal of the chlorine atoms as well.
Transfer hydrogenation offers a convenient alternative to the use of pressurized hydrogen gas. wikipedia.orggoogleapis.com In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or hydrazine, is used in conjunction with a palladium catalyst. wikipedia.orggoogleapis.comgoogle.comchemicalbook.com The catalyst facilitates the transfer of hydrogen from the donor to the substrate. This method is often highly efficient and can be performed under milder conditions. google.comchemicalbook.com
Table 3: Typical Systems for Catalytic and Transfer Hydrogenation
| Method | Catalyst | Hydrogen Source | Solvent |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate (B1210297) |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol |
| Transfer Hydrogenation | 5% Pt/C | Ammonium Formate | Methanol |
Chemical Reduction Strategies
A variety of chemical reducing agents can also effect the dehalogenation of aryl halides. Zinc dust, in combination with an acid such as acetic acid or in a neutral medium like aqueous ammonium chloride, is a classic and effective reagent for this purpose. chemicalbook.comorganic-chemistry.org The reaction likely proceeds through a single electron transfer (SET) mechanism from the metal surface to the aryl halide, generating a radical anion which then expels the halide ion. The resulting aryl radical abstracts a hydrogen atom from the solvent or another proton source.
Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent. While it is generally less reactive towards aryl halides than alkyl halides, its reactivity can be enhanced by the presence of a catalyst, such as a palladium complex, or by using more forcing reaction conditions. libretexts.org The reduction of aryl halides with sodium borohydride is also believed to proceed via a radical mechanism. google.comlibretexts.org
Functional Group Transformations Involving Halogen Atoms
The halogen atoms on the aromatic ring of this compound are key sites for the introduction of new functional groups, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is highly versatile for the synthesis of biaryl compounds. masterorganicchemistry.com The coupling would be expected to occur preferentially at the C-Br bond of this compound.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). google.com This is a powerful method for the synthesis of aryl-substituted alkynes. Again, selective coupling at the C-Br bond would be anticipated.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand and a base. This is a premier method for the synthesis of arylamines.
Table 4: Key Components for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ |
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Ethyl 4-bromo-3,5-dichlorobenzoate, ¹H and ¹³C NMR are used to map the proton and carbon framework, while 2D NMR techniques establish the connectivity between these atoms.
While experimental spectra for this compound are not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from structurally analogous compounds, such as ethyl benzoate (B1203000) and its halogenated derivatives. rsc.orgchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The aromatic region will feature a singlet for the two equivalent protons on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Ar-H | ~ 8.10 | s | 2H | ~ 132.0 |
| -OCH₂CH₃ | ~ 4.40 | q | 2H | ~ 62.0 |
| -OCH₂CH₃ | ~ 1.40 | t | 3H | ~ 14.0 |
| C=O | - | - | - | ~ 164.0 |
| C-Br | - | - | - | ~ 125.0 |
| C-Cl | - | - | - | ~ 135.0 |
| C-COOEt | - | - | - | ~ 131.0 |
Note: These are predicted values and may differ from experimental results.
To further substantiate the molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is instrumental in revealing long-range (2-3 bond) correlations. Key expected correlations would include the aromatic protons to the carbonyl carbon and the carbons bearing the halogen atoms. Additionally, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon, confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₇BrCl₂O₂), the exact mass can be calculated. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.
Predicted HRMS Data for this compound:
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (for ⁷⁹Br, ³⁵Cl₂) | 295.9006 |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl₂ or ⁷⁹Br, ³⁵Cl³⁷Cl) | 297.8985 |
| [M+4]⁺ (for ⁸¹Br, ³⁵Cl³⁷Cl or ⁷⁹Br, ³⁷Cl₂) | 299.8965 |
| [M+6]⁺ (for ⁸¹Br, ³⁷Cl₂) | 301.8944 |
Note: The relative intensities of these isotopic peaks would provide a characteristic signature for the presence of one bromine and two chlorine atoms.
Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation of the molecular ion. The fragmentation pattern of ethyl benzoates is well-documented and typically involves several key cleavage events. pharmacy180.comchemguide.co.uklibretexts.org For this compound, the following fragmentation pathways are anticipated:
Loss of the ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.
Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement can lead to the loss of an ethylene molecule and the formation of the corresponding carboxylic acid radical cation.
Loss of the ethyl group (-•C₂H₅): This would result in an ion corresponding to the carboxylated aromatic ring.
Cleavage of halogens: Fragmentation involving the loss of bromine or chlorine radicals or molecules can also occur.
Predicted Major Fragments in the Mass Spectrum of this compound:
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M - OCH₂CH₃]⁺ | 4-bromo-3,5-dichlorobenzoyl cation | ~251 |
| [M - C₂H₄]⁺• | 4-bromo-3,5-dichlorobenzoic acid radical cation | ~268 |
| [M - C₂H₅]⁺ | 4-bromo-3,5-dichlorobenzoyloxy cation | ~267 |
| [M - Br]⁺ | Ethyl 3,5-dichlorobenzoate cation | ~217 |
| [M - Cl]⁺ | Ethyl 4-bromo-3-chlorobenzoate cation | ~261 |
Note: The m/z values are approximate and depend on the specific isotopes of bromine and chlorine present in the fragment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.netnih.gov For this compound, an LC-MS method would be invaluable for:
Purity Assessment: A reversed-phase HPLC method coupled to a mass spectrometer could separate the target compound from any starting materials, by-products, or other impurities. The purity would be determined by the relative area of the chromatographic peak corresponding to the target compound.
Identification: The mass spectrometer would provide the mass-to-charge ratio of the eluting peak, confirming its identity as this compound. This is particularly useful for distinguishing it from isomers or other closely related compounds. A new LC/IRMS method has been developed for the quantitative determination of halogenated benzoates, which could be adapted for this compound. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, these spectra are dominated by the vibrational modes of the ester group and the carbon-halogen bonds.
Characteristic Absorptions of Ester and Halogen Moieties
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. The ester moiety is particularly informative. A strong absorption band associated with the carbonyl (C=O) stretching vibration is anticipated in the region of 1720-1740 cm⁻¹. This is a hallmark of ester carbonyl groups and its exact position can be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine and chlorine atoms is expected to shift this band to a higher frequency compared to unsubstituted ethyl benzoate.
Furthermore, the C-O stretching vibrations of the ester group will produce two characteristic bands. The C-O-C asymmetric stretching is typically observed in the 1250-1300 cm⁻¹ range, while the symmetric stretching appears at a lower wavenumber, generally between 1000 and 1100 cm⁻¹.
The presence of halogens on the aromatic ring also gives rise to specific vibrational modes. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, usually in the 500-600 cm⁻¹ range. These absorptions provide direct evidence for the presence of the chloro and bromo substituents.
To illustrate the expected positions of these key vibrational bands, the following table presents typical IR absorption ranges for the functional groups found in this compound, based on data from analogous compounds. libretexts.orgnist.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Ester (C=O) | Stretching | 1720 - 1740 |
| Ester (C-O-C) | Asymmetric Stretching | 1250 - 1300 |
| Ester (C-O-C) | Symmetric Stretching | 1000 - 1100 |
| Aryl Halide (C-Cl) | Stretching | 600 - 800 |
| Aryl Halide (C-Br) | Stretching | 500 - 600 |
Conformational Insights from Vibrational Modes
Beyond functional group identification, vibrational spectroscopy can offer insights into the conformational preferences of the molecule. The rotational isomerism around the C-O single bond of the ester group can lead to the existence of different conformers, which may be distinguishable in the vibrational spectrum. The relative intensities of certain bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be sensitive to the molecular conformation.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Determination of Molecular Geometry and Conformation
A single-crystal X-ray diffraction analysis of this compound would definitively establish its molecular geometry. Key parameters that would be determined include the planarity of the benzene ring, the bond lengths of the C-Br and C-Cl bonds, and the geometry of the ethyl ester group.
The conformation of the ethyl group within the crystal lattice would also be precisely determined, revealing any potential disorder or specific orientations adopted to maximize favorable packing interactions.
Analysis of Crystal Packing and Supramolecular Synthons
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces. For this compound, a variety of non-covalent interactions are expected to play a crucial role in the crystal packing. These include dipole-dipole interactions arising from the polar C=O and C-halogen bonds, as well as weaker van der Waals forces.
A key aspect of the crystal engineering of halogenated compounds is the formation of "supramolecular synthons". These are robust and predictable patterns of intermolecular interactions. In the case of this compound, several types of synthons could be anticipated. Halogen bonds, where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom (such as the carbonyl oxygen), are a prominent feature in the crystal structures of many halogenated organic molecules. nih.gov The presence of both bromine and chlorine offers the possibility of various halogen bonding motifs (e.g., C-Br···O=C, C-Cl···O=C).
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the optimized geometry and energetics of molecules. For Ethyl 4-bromo-3,5-dichlorobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. researchgate.netfrontiersin.org These calculations yield key geometric parameters.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-C (ring) | ~1.39 Å | |
| C-Cl | ~1.74 Å | |
| C-Br | ~1.90 Å | |
| Bond Angle | O=C-O | ~124° |
| C-C-Cl | ~120° | |
| C-C-Br | ~119° |
Note: These are typical values for similar halogenated aromatic esters and may vary slightly based on the specific computational level of theory.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
HOMO: Represents the ability of a molecule to donate an electron. Regions with large HOMO lobes are indicative of sites susceptible to electrophilic attack. wuxibiology.com
LUMO: Represents the ability of a molecule to accept an electron. Regions with large LUMO lobes indicate sites prone to nucleophilic attack.
From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
Note: These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. rsc.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net
The MEP map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would predictably show strong negative potential (red) around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs of electrons. The halogen atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl group and, to a lesser extent, the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. rsc.org
Molecular Dynamics Simulations for Conformational and Dynamic Insights
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.govnih.gov
For this compound, an MD simulation could provide insights into:
Conformational Flexibility: The rotation around the C-O single bond of the ester group and the flexibility of the ethyl chain can be modeled to understand the accessible conformations and their relative stabilities in different environments (e.g., in a vacuum vs. in a solvent).
Solvation Effects: Placing the molecule in a simulated box of solvent (like water or an organic solvent) allows for the study of solvent shell structure and the specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that stabilize the solute. acs.org
Transport Properties: In larger systems, MD can be used to predict properties like diffusion coefficients, which are relevant to how the molecule moves through a medium. nih.gov
In Silico Prediction of Spectroscopic Parameters (NMR, IR, MS)
Computational methods can predict spectroscopic data, which is crucial for structure elucidation and verification.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful computational tool. kettering.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can calculate the magnetic shielding of atomic nuclei, which is then converted into chemical shifts (δ). nih.govwisc.edu By calculating the ¹H and ¹³C chemical shifts for this compound, one can aid in the assignment of experimental spectra. The substitution pattern on the benzene (B151609) ring has a predictable influence on the chemical shifts of the aromatic protons. youtube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Aromatic CH | ~7.8 - 8.2 | ~130 - 135 |
| Ester -CH₂- | ~4.4 | ~62 |
| Ester -CH₃ | ~1.4 | ~14 |
| Carbonyl C=O | - | ~164 |
| Ring C-Br | - | ~125 |
| Ring C-Cl | - | ~133 |
Note: These are estimated values based on analogous structures. Actual values depend on the solvent and the level of theory used for prediction.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. acs.org For this compound, key predicted vibrations would include the strong C=O stretch of the ester group (typically around 1720-1730 cm⁻¹ for aromatic esters), C-O stretches, aromatic C=C stretches, and the characteristic stretches for the C-Cl and C-Br bonds at lower frequencies. spectroscopyonline.comspectroscopyonline.comorgchemboulder.comorgchemboulder.com
Mass Spectrometry (MS): Predicting a full mass spectrum is complex, but computational chemistry can help rationalize fragmentation patterns observed in MS. libretexts.org By calculating the energies of the parent molecular ion and various potential fragment ions, a thermodynamically favored fragmentation pathway can be proposed. nih.govsoton.ac.uk For this compound, likely fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the halogen atoms.
Structure-Reactivity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. nih.goveurjchem.com Computational approaches are central to modern SAR, using calculated molecular descriptors to build predictive models. nih.govresearchgate.net
For this compound, a computational SAR study could involve:
Descriptor Calculation: Calculating a range of descriptors for this molecule and a series of structurally similar analogues. These descriptors would include electronic properties (HOMO/LUMO energies, MEP values), steric properties (molecular volume, surface area), and hydrophobic properties (logP). nih.gov
Model Building: Using statistical methods like multiple linear regression to build a mathematical model that links these descriptors to an observed activity (e.g., reaction rate, binding affinity to a biological target).
Prediction: Using the established model to predict the activity of new, unsynthesized compounds.
The electronic effects of the bromo and chloro substituents are critical descriptors in any SAR model for this class of compounds, as they directly influence the molecule's reactivity and interaction potential. wikipedia.org
Environmental Fate and Biotransformation of Halogenated Benzoates
Microbial Biodegradation Pathways and Enzyme Systems
Microorganisms have evolved diverse strategies to break down halogenated benzoates, utilizing them as a source of carbon and energy. arizona.edu The initial step in these pathways is often the removal of the halogen substituents, a critical process for detoxifying the compound and making the aromatic ring more susceptible to cleavage. nih.gov
Bacteria employ several mechanisms to cleave the carbon-halogen bond:
Hydrolytic Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group from a water molecule.
Reductive Dehalogenation: Under anaerobic conditions, halogen atoms are removed and replaced with hydrogen atoms. arizona.educapes.gov.br This process, known as organohalide respiration, uses the halogenated compound as an electron acceptor. frontiersin.org Studies have shown that brominated and iodinated benzoates are often more readily dehalogenated than their chlorinated counterparts in anaerobic environments. dss.go.th For instance, Desulfomonile tiedjei can reductively dehalogenate 3-chlorobenzoate (B1228886) to benzoate (B1203000) and shows a relaxed specificity, being able to remove bromine and iodine from ortho, meta, and para positions, while only removing chlorine from the meta position. arizona.edunih.gov
Oxygenolytic Dehalogenation: This aerobic mechanism utilizes oxygenases to incorporate one or two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous or enzymatic removal of the halogen substituent. nih.gov
A variety of bacterial genera have been identified for their ability to degrade halogenated benzoates. These microorganisms can utilize these compounds as their sole source of carbon and energy. arizona.edu
| Bacterial Genus | Role in Halogenated Benzoate Degradation |
| Pseudomonas | Several Pseudomonas species are known to degrade a wide range of chlorinated and brominated aromatic compounds. nih.govnih.gov For example, Pseudomonas putida utilizes a dioxygenase to oxidize chloroanilines. researchgate.net |
| Cupriavidus | Strains of Cupriavidus, such as Cupriavidus necator JMP134, are well-studied for their ability to degrade 2,4-dichlorophenoxyacetic acid (2,4-D), a process involving enzymes that could also act on halogenated benzoates. nih.govnih.gov |
| Caballeronia | |
| Paraburkholderia |
Information on the specific roles of Caballeronia and Paraburkholderia in the degradation of ethyl 4-bromo-3,5-dichlorobenzoate was not found in the provided search results.
The initial attack on the aromatic ring of halogenated benzoates is often catalyzed by powerful oxidative enzymes, particularly dioxygenases. nih.gov
Ring-hydroxylating dioxygenases: These multi-component enzymes incorporate both atoms of molecular oxygen into the aromatic ring, creating a cis-dihydrodiol. asm.org This step is crucial for destabilizing the aromatic structure and facilitating subsequent degradation. Benzoate dioxygenase, for example, is involved in the initial hydroxylation of benzoate. frontiersin.org Toluene (B28343) dioxygenase has also shown broad substrate specificity, capable of acting on halogen-substituted benzoate esters. researchgate.net
α-Ketoglutarate-dependent dioxygenases: These enzymes are involved in the debranching of more complex halogenated aromatic compounds, such as the herbicide 2,4-D, by catalyzing etherolytic cleavage. nih.gov
Identification of Biotransformation Intermediates and Metabolite Profiling
The biodegradation of halogenated benzoates proceeds through a series of intermediate compounds. Following the initial dehalogenation and/or dihydroxylation, the resulting catechols are funneled into central metabolic pathways. nih.govfrontiersin.org
The cleavage of the aromatic ring of these catechol intermediates can occur through two main pathways:
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. frontiersin.org
In anaerobic degradation, the dehalogenated benzoate is often the first major intermediate. arizona.edunih.gov For instance, the anaerobic degradation of 3-chlorobenzoate by a denitrifying bacterium proceeds with the stoichiometric release of the halide. nih.gov
Photochemical and Abiotic Degradation Mechanisms of Halogenated Aromatics
In addition to microbial breakdown, halogenated aromatic compounds are subject to transformation by non-biological (abiotic) processes, particularly photochemical degradation. These pathways are significant in surface waters and on soil surfaces where compounds are exposed to sunlight.
Photochemical Degradation (Photolysis): Direct photolysis occurs when a molecule absorbs light energy, typically in the UV spectrum of sunlight, promoting it to an excited state. This excess energy can lead to the cleavage of chemical bonds. For halogenated aromatics, the carbon-halogen bond is often susceptible to photolytic cleavage. This can result in reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom, progressively reducing the compound's toxicity. The efficiency of this process, known as the quantum yield, is wavelength-dependent and can be influenced by the surrounding environmental matrix. rsc.orgrsc.org For example, the presence of organic solvents or natural organic matter in water can significantly alter photodegradation rates and half-lives. nih.gov
The following table provides examples of the abiotic degradation of various halogenated organic compounds, illustrating the impact of environmental conditions on their persistence.
Table 2: Examples of Abiotic Degradation of Halogenated Organic Compounds
| Compound | Degradation Type | Conditions | Measured Half-Life (t½) | Reference |
|---|---|---|---|---|
| Pentabromobenzyl acrylate (B77674) (PBBA) | Photolysis | In n-hexane solvent | 2.31 - 4.07 min | nih.gov |
| Pentabromobenzyl acrylate (PBBA) | Photolysis | In acetone (B3395972) solvent | 23.19 - 56.15 min | nih.gov |
| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (PBT) | Photolysis | In n-hexane solvent | ~3.85 min | nih.gov |
| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (PBT) | Photolysis | In toluene solvent | ~17 min | nih.gov |
| Benzobicyclon Hydrolysate (BH) | Photolysis | In distilled water (0 ppt (B1677978) salinity) | 84.1 hours | lsu.edu |
| Benzobicyclon Hydrolysate (BH) | Photolysis | In seawater (35 ppt salinity) | 3.5 hours | lsu.edu |
| Benzobicyclon Hydrolysate (BH) | Photolysis | In water with magnesium ions | 5.85 hours | lsu.edu |
| Halogenated Aliphatics (e.g., 1,1,1-trichloroethane) | Abiotic Hydrolysis | Environmentally relevant conditions | Varies (e.g., >20 years for some fluorinated aliphatics) | epa.gov |
Advanced Synthetic Applications and Materials Science Relevance
Precursor in Complex Organic Synthesis and Pharmaceutical Intermediates
The structural framework of Ethyl 4-bromo-3,5-dichlorobenzoate makes it an important intermediate in the synthesis of more complex molecules. Chemical suppliers categorize this compound as a key building block for pharmaceutical intermediates, indicating its role in the early stages of drug discovery and development pipelines.
Synthesis of Halogenated Aromatic Scaffolds
Halogenated aromatic compounds are fundamental to the creation of a wide array of complex organic structures. The three halogen substituents on this compound offer multiple reactive sites that can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the controlled introduction of different functional groups, leading to the construction of highly substituted and intricate molecular scaffolds. These scaffolds are often the core structures of larger, more complex target molecules.
For instance, the synthesis of the related compound, mthis compound, has been achieved from methyl 4-amino-3,5-dichlorobenzoate via a Sandmeyer-type reaction. This suggests that similar synthetic strategies can be applied to the ethyl ester, highlighting its role as a modifiable aromatic platform.
Building Blocks for Bioactive Molecules
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase lipophilicity. This compound serves as a readily available source of a tri-halogenated benzene (B151609) ring, a motif found in various bioactive compounds. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further synthetic transformations to build molecules with potential therapeutic properties. While specific examples of its incorporation into named pharmaceutical agents are not widely documented in public literature, its availability as an "API Intermediate" (Active Pharmaceutical Ingredient Intermediate) underscores its relevance in this area.
Building Block for Polymeric Materials
In the realm of materials science, the properties of polymers can be finely tuned by the careful selection of monomers. The unique electronic and structural characteristics imparted by halogen atoms make halogenated compounds attractive candidates for the development of specialty polymers with desired properties such as thermal stability, flame retardancy, and specific optical or electronic functionalities.
Monomer for Specialty Polymers
This compound is listed by chemical suppliers as a "Material Building Block" for "Polymer Science". The presence of multiple reactive halogen sites allows this molecule to potentially act as a monomer or a cross-linking agent in polymerization reactions. For example, the bromine and chlorine atoms can participate in polycondensation or cross-coupling polymerization reactions to form novel aromatic polyesters, polyethers, or other high-performance polymers. These polymers could exhibit enhanced properties due to the high halogen content.
Incorporation into Functional Materials
The incorporation of the 4-bromo-3,5-dichlorobenzoyl moiety into larger material structures can impart specific functionalities. The high atomic weight of bromine and chlorine can increase the density and refractive index of materials. Furthermore, the carbon-halogen bonds can influence the electronic properties of materials, making them potentially useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where it is categorized under materials for "Aggregation-Induced Emission" and "Organic monomer of COF" (Covalent Organic Frameworks).
Applications in Specialty Chemicals and Advanced Materials Development
The utility of this compound extends to the broader field of specialty chemicals and the development of advanced materials. As a "Speciality Chemical," its value lies in its ability to serve as a starting point for substances with specific, high-value applications. Its trifunctional nature allows for the synthesis of complex molecules that would be difficult to prepare by other means. This makes it a key component in research and development efforts aimed at creating new materials with tailored properties for various technological applications, including electronics, optics, and other high-performance sectors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-bromo-3,5-dichlorobenzoate, and how can reaction conditions be tailored to maximize yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-bromo-3,5-dichlorobenzoic acid with ethanol under acid catalysis (e.g., concentrated sulfuric acid) . For optimization:
- Temperature Control : Reflux conditions (e.g., 80–100°C) ensure complete esterification.
- Catalyst Screening : Alternative catalysts like p-toluenesulfonic acid may reduce side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol can isolate the product.
- Yield Improvement : Continuous flow synthesis (as in industrial analogs) enhances scalability and reduces byproducts .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine and chlorine deshielding effects on aromatic protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H] ~293.9 Da).
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in halogen positioning . For centrosymmetric ambiguities, Flack parameter analysis prevents false chirality assignments .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) makes it more reactive in Pd-catalyzed couplings.
- Steric Considerations : 3,5-Dichloro groups may hinder transmetallation; bulky ligands (e.g., SPhos) improve efficiency .
- Experimental Design : Compare coupling rates with aryl boronic acids under varying conditions (e.g., solvent polarity, base strength).
- Data Contradictions : Conflicting yields may arise from halogen exchange; monitor via LC-MS to detect debromination side reactions .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement of halogenated benzoates?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to model merohedral twinning, common in symmetric halogenated structures .
- Disorder Modeling : Split occupancy refinement for overlapping Br/Cl positions.
- Validation Tools : Check R and CC to assess data quality; inconsistent values suggest poor crystal quality or incorrect space group .
Q. How can computational methods predict the biological activity of this compound as an enzyme inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). The bromine atom may occupy hydrophobic pockets, while the ester group hydrogen-bonds with catalytic residues .
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER). Compare with analogs (e.g., Ethyl 3-amino-2,5-dichlorobenzoate) to explain activity differences .
Q. What synthetic applications does this compound have in constructing polyhalogenated pharmaceuticals?
- Methodological Answer :
- Intermediate in Antidiabetic Agents : Used to introduce bromine into tricyclic scaffolds via nucleophilic aromatic substitution (e.g., EP 3 068 768 B1) .
- Peptide Mimetics : Hydrolyze the ester to 4-bromo-3,5-dichlorobenzoic acid, then couple with amino acids via EDC/HOBt activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
